molecular formula C15H13N5O4S B4585906 N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4585906
M. Wt: 359.4 g/mol
InChI Key: ZNBIGCLIAXOICS-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE: is a complex organic compound that features a triazole ring, a benzyl group, a nitro group, and a benzenesulfonamide moiety

Scientific Research Applications

Chemistry

In chemistry, N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore The triazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Benzylation: The triazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can also undergo reduction to form various intermediates, which can be further functionalized.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Sodium hydride (NaH), potassium carbonate (K~2~CO~3~)

Major Products

    Aminobenzenesulfonamide: Formed from the reduction of the nitro group.

    Substituted Triazoles: Formed through nucleophilic substitution reactions on the benzyl group.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and triazole ring are key to its activity, as they can participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a nitro group and a sulfonamide group, which are not commonly found together in similar compounds. This combination of functional groups provides distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S/c21-20(22)13-6-8-14(9-7-13)25(23,24)18-15-16-11-19(17-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBIGCLIAXOICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-NITRO-1-BENZENESULFONAMIDE

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